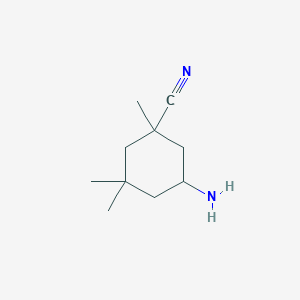
3-Cyano-3,5,5-trimethylcyclohexylamine
Cat. No. B8344072
M. Wt: 166.26 g/mol
InChI Key: XWSNEYMPZCRFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08829245B2
Procedure details


3-Aminomethyl-3,5,5-trimethylcyclohexylamine (i.e., isophoronediamine, abbreviated as IPDA) is used as a starting material for preparing substances such as 3-isocyanatomethylene-3,5,5-trimethylcyclohexyl isocyanate (i.e., isophorone diisocyanate, abbreviated as IPDI) or polyamides, and also used as a curing agent for epoxy resins. 3-Aminomethyl-3,5,5-trimethylcyclohexylamine is prepared, on an industrial scale, by reacting 3-cyano-3,5,5-trimethylcyclohexanone (i.e., isophoronenitrile, abbreviated as IPN) with ammonia to form 3-cyano-3,5,5-trimethylcyclohexylamine (i.e., isophoronenitrilimine, abbreviated as IPNI), followed by a reductive amination reaction of IPNI with hydrogen in the presence of ammonia in a catalytic way. The above reaction processes are as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
3-isocyanatomethylene-3,5,5-trimethylcyclohexyl isocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
polyamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
epoxy resins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1([CH3:12])[CH2:8][C:7]([CH3:10])([CH3:9])[CH2:6][CH:5]([NH2:11])[CH2:4]1.C(C1(C)CC(C)(C)CC(=O)C1)#N.N>>[NH2:1][CH2:2][C:3]1([CH3:12])[CH2:8][C:7]([CH3:9])([CH3:10])[CH2:6][CH:5]([NH2:11])[CH2:4]1.[C:2]([C:3]1([CH3:12])[CH2:8][C:7]([CH3:9])([CH3:10])[CH2:6][CH:5]([NH2:11])[CH2:4]1)#[N:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1(CC(CC(C1)(C)C)N)C
|
[Compound]
|
Name
|
3-isocyanatomethylene-3,5,5-trimethylcyclohexyl isocyanate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
polyamides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
epoxy resins
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1(CC(CC(C1)(C)C)=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1(CC(CC(C1)(C)C)N)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1(CC(CC(C1)(C)C)N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
